3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
CAS No. |
121910-71-2 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-ethyl-6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C14H13N3O2/c1-3-10-11-12(9-7-5-4-6-8-9)15-17(2)14(18)13(11)16-19-10/h4-8H,3H2,1-2H3 |
InChI Key |
YTLUDUUBOCRJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-methyl-4-phenyl-1,2,3-oxadiazole-5-carboxylate with hydrazine hydrate under reflux conditions. This reaction yields the desired isoxazolo-pyridazinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Phosphodiesterase Inhibition
One of the primary applications of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is its role as an intermediate in synthesizing selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in cellular signaling pathways associated with inflammation and immune response. Inhibition of this enzyme has therapeutic implications for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.
A notable patent describes a method for synthesizing this compound, highlighting its utility in creating derivatives that exhibit selective PDE4 inhibition. The synthesis process involves reacting specific precursors to yield the desired isoxazole derivative, which can then be further modified to enhance pharmacological properties .
2. Anticancer Properties
Research indicates that derivatives of isoxazole compounds may exhibit anticancer activities. Studies have suggested that the structural characteristics of isoxazoles allow them to interact with biological targets associated with cancer cell proliferation and survival. The specific mechanisms through which this compound may exert anticancer effects warrant further investigation but could involve modulation of signaling pathways related to apoptosis and cell cycle regulation.
Cosmetic Applications
1. Skin Care Formulations
The compound's unique chemical structure suggests potential applications in cosmetic formulations. Its incorporation into skin care products could leverage its properties to enhance skin hydration or provide anti-inflammatory benefits. The formulation of such products must comply with regulatory standards for safety and efficacy, as outlined by the European Union Directive on cosmetic products .
2. Stability and Efficacy Studies
Research into the stability and efficacy of formulations containing this compound is crucial for ensuring product safety and performance. Various studies have explored the interactions between this compound and other formulation ingredients, assessing parameters such as rheological properties, sensory attributes, and moisturizing effects .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | PDE4 Inhibitor | Anti-inflammatory effects |
| Anticancer Activity | Potential modulation of cancer cell pathways | |
| Cosmetic Science | Skin Care Formulations | Enhanced hydration and anti-inflammatory effects |
| Stability Studies | Ensures product safety and efficacy |
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Ethyl vs. Styryl at Position 3 : The target’s ethyl group simplifies synthesis compared to styryl derivatives (e.g., 44c, 2e), which require additional steps for vinyl group incorporation . Styryl substituents increase melting points (e.g., 2e: 208°C) due to planar rigidity .
- Phenyl vs. Substituted Phenyl at Position 4 : Electron-withdrawing groups (e.g., 4-(p-Cl-phenyl) in 5g) enhance biological activity but complicate synthesis . The target’s unsubstituted phenyl may reduce potency but improves synthetic accessibility.
- Methyl at Position 6 : Common in PDE4 intermediates (e.g., ), this group balances steric effects and lipophilicity.
Aldose Reductase Inhibition
- Electron-Withdrawing Groups : Derivatives like 5g (4-(p-Cl-phenyl)) exhibit potent aldose reductase inhibition (IC₅₀ ~11 µM), surpassing Sorbinil . The target’s lack of such substituents likely reduces efficacy.
- Acetic Acid Side Chains : Carboxylic acid derivatives (e.g., 5g) show enhanced activity due to improved enzyme binding. The target’s ethyl group may limit this interaction .
PDE4 Inhibition
- Position 3 Substitutions : Ethyl groups (target compound) are optimal for PDE4 selectivity, as seen in intermediates for PDE4 inhibitors . Larger groups (e.g., styryl in 44c) may hinder binding.
- Synthetic Efficiency : One-pot syntheses (e.g., target compound) achieve higher yields (~87%) compared to traditional two-step methods (74%) .
Physicochemical Properties
- Melting Points : Styryl-substituted analogs (e.g., 2e: 208°C) have higher melting points due to π-π stacking and rigidity. The target’s ethyl group likely reduces intermolecular interactions, though data is lacking .
Biological Activity
3-Ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a compound belonging to the class of isoxazole derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.27 g/mol. The structure features an isoxazole ring fused to a pyridazine moiety, which contributes to its biological activity.
Research indicates that isoxazolo[3,4-d]pyridazinones can act as selective positive modulators at metabotropic glutamate receptors (mGluRs), particularly subtype 2 (mGluR2) . This modulation is significant as mGluRs are implicated in various neurological disorders.
2. Pharmacological Effects
The compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Isoxazole derivatives have shown promise in inhibiting inflammatory pathways, potentially through the modulation of cytokine release and immune cell activation.
- Neuroprotective Effects : By influencing glutamate receptor activity, these compounds may protect against excitotoxicity in neuronal cells.
3. Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit fatty acid-binding protein 4 (FABP4), a target for obesity and diabetes treatment. The IC50 values for some related compounds indicate potent inhibition, suggesting that structural modifications can enhance activity .
Table 1: Summary of Biological Activities
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | FABP4 Inhibition | 2.97 | |
| Related Compound A | mGluR2 Modulation | N/A | |
| Related Compound B | Anti-inflammatory | N/A |
Case Study: Neuroprotective Potential
A study investigated the neuroprotective effects of various isoxazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that certain modifications to the isoxazole structure enhanced protective effects against cell death induced by reactive oxygen species (ROS). The compound's ability to modulate glutamate receptor activity was highlighted as a key mechanism in this protective effect.
Q & A
Q. What synthetic strategies are effective for preparing 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one and its derivatives?
The synthesis typically involves cyclization and functionalization steps. For example, benzylation of precursor isoxazolo-pyridazinones (e.g., 3-methyl-4-methyl-6-phenyl derivatives) can introduce substituents at position 3 via nucleophilic substitution or metal-mediated coupling . Lateral metalation strategies using strong bases like LDA (lithium diisopropylamide) enable regioselective modifications at the pyridazine core, as demonstrated for structurally related 6-(p-methoxyphenyl) derivatives . Reaction optimization (e.g., solvent, temperature) is critical to avoid side products.
Q. How can structural characterization of this compound be validated experimentally?
Multinuclear NMR (¹H, ¹³C) is essential for confirming regiochemistry and substituent orientation. Key diagnostic signals include downfield-shifted carbonyl carbons (~174 ppm for the pyridazinone C=O) and coupling patterns in aromatic regions (e.g., para-substituted phenyl groups at δ 7.19–7.41 ppm) . X-ray crystallography provides definitive proof of stereochemistry, as seen in analogous isoxazolo-pyridazinones with resolved crystal structures . High-resolution mass spectrometry (HRMS) further confirms molecular weight integrity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Aldose reductase inhibition assays (IC₅₀ determination) are relevant, given the structural similarity to active derivatives like 3-methyl-4-(p-chlorophenyl)isoxazolo-pyridazinones, which showed potency comparable to Sorbinil . Enzyme kinetics (Lineweaver-Burk plots) can distinguish competitive vs. non-competitive inhibition. For receptor modulation studies (e.g., metabotropic glutamate receptors), calcium flux assays or radioligand binding tests are applicable .
Advanced Research Questions
Q. How do substituent variations at positions 3, 4, and 6 influence bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring at position 6 enhance aldose reductase inhibition, likely via improved enzyme active-site interactions . At position 3, ethyl groups balance steric bulk and lipophilicity, optimizing membrane permeability. Removing the 5-acetyl group in analogs reduces activity, suggesting its role in stabilizing the bioactive conformation .
Q. What molecular modeling approaches explain the compound’s interaction with target enzymes?
Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions with aldose reductase’s catalytic pocket. The 3-ethyl and 4-phenyl groups may occupy hydrophobic subpockets, while the pyridazinone carbonyl forms hydrogen bonds with catalytic residues (e.g., Tyr48, His110 in human aldose reductase) . Comparative analyses with inactive monocyclic analogs (e.g., pyridazinones lacking the fused isoxazole ring) highlight the importance of rigidity in binding .
Q. How can contradictory activity data between structurally similar derivatives be resolved?
Contradictions may arise from subtle differences in stereoelectronic effects or assay conditions. For example, 3,4-dimethyl-6-(3-nitrophenyl) derivatives showed high aldose reductase inhibition (IC₅₀ ~0.1 µM), while 6-(3,5-dichlorophenyl) analogs were less active despite similar electronegativity . Dose-response curves and off-target profiling (e.g., kinase panels) can clarify selectivity. X-ray co-crystallography of enzyme-inhibitor complexes provides mechanistic insights .
Q. What strategies improve metabolic stability without compromising potency?
Introducing fluorine atoms or methyl groups at metabolically labile sites (e.g., para positions on aromatic rings) can block oxidative degradation. Prodrug approaches, such as esterification of carboxylic acid derivatives, enhance oral bioavailability while maintaining target engagement .
Q. How can regioselective functionalization be achieved for late-stage diversification?
Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective modifications at halogenated positions. For example, Suzuki-Miyaura reactions on brominated precursors allow aryl/heteroaryl introductions . Photoredox catalysis may also facilitate C-H activation at inert positions .
Q. What analytical methods resolve batch-to-batch variability in synthesis?
HPLC-PDA (photodiode array detection) with orthogonal C18 columns ensures purity (>95%). Thermal gravimetric analysis (TGA) identifies residual solvents, while differential scanning calorimetry (DSC) monitors polymorphic transitions .
Q. How can in vivo efficacy be evaluated preclinically?
Streptozotocin-induced diabetic rodent models assess aldose reductase inhibition efficacy (e.g., reduced sorbitol accumulation in nerves). Pharmacokinetic studies (plasma/tissue distribution) guide dosing regimens. Toxicity screening includes liver/kidney function tests and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
